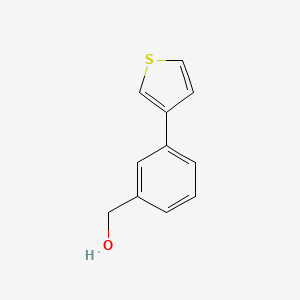

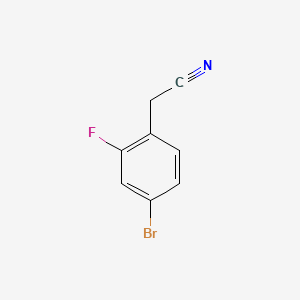

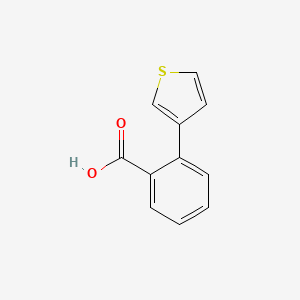

![molecular formula C7H5NO2S B1336840 2,3-ジヒドロチエノ[3,4-b][1,4]ジオキシン-5-カルボニトリル CAS No. 859851-02-8](/img/structure/B1336840.png)

2,3-ジヒドロチエノ[3,4-b][1,4]ジオキシン-5-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

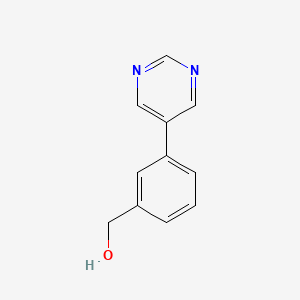

The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused with a dioxine ring and a nitrile group at the fifth position. This structure is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated through various methods. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Another approach involves a tandem oxidative aminocarbonylation-cyclization process catalyzed by PdI2 and KI to synthesize dihydrobenzo[1,4]dioxine derivatives . These methods highlight the versatility of palladium-catalyzed reactions and the use of titanium(IV) chloride in synthesizing complex heterocycles.

Molecular Structure Analysis

The molecular structure of compounds related to 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile has been elucidated using various spectroscopic techniques. For example, the structure of a novel monomer based on a derivative of this compound was confirmed by infrared (IR), gas chromatography-mass spectrometry (GC-MS), and 1H nuclear magnetic resonance (1H NMR) spectroscopies . The configuration of double bonds in synthesized stereoisomers has been established through X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of the thiophene and dioxine rings allows for further functionalization of the core structure. For example, thieno[2,3-b]pyridine-5-carbonitriles can be transformed into chloro-iodothieno[2,3-b]pyridine-5-carbonitriles, which serve as intermediates for kinase inhibitors . This demonstrates the potential of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile derivatives in the development of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers based on derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile have been studied. For instance, the electrochemical synthesis of a polymer based on a related monomer in aqueous solution has been optimized to yield a high conducting and porous material suitable for use as a counter electrode in dye-sensitized solar cells . The photovoltaic experiments indicated that the energy conversion efficiency of solar cells using this polymer composite was significantly higher than those using a platinum counter electrode, showcasing the material's advantageous properties .

科学的研究の応用

有機エレクトロニクスおよび導電性ポリマー

2,3-ジヒドロチエノ[3,4-b][1,4]ジオキシン-5-カルボニトリルは、導電性ポリマーの合成におけるモノマーとして使用される3,4-エチレンジオキシチオフェン(EDOT)と密接に関連しています。 これらのポリマーは、高いイオン化ポテンシャル、電荷担体移動度、および環境安定性のために、ダイオード部品、電界効果トランジスタ、フレキシブルエレクトロルミネッセンスランプ、有機太陽電池、および有機LEDなどのさまざまな電子デバイスに潜在的な用途があります .

金ナノ粒子の合成

EDOTは、金ナノ粒子のワンポット合成における還元剤として使用されてきました。 2,3-ジヒドロチエノ[3,4-b][1,4]ジオキシン-5-カルボニトリルは、その構造的類似性のために同様の反応に使用される可能性があります .

光学用途

この化合物は、潜在的な光学用途を持つ共役ポリマーおよびコポリマーの合成にも使用されます。 これらの材料は、特定の用途に合わせて特性を調整するために、さまざまな化学基で修飾できます .

エレクトロクロミックデバイス

関連する化合物であるポリ(2,3-ジメチル-2,3-ジヒドロチエノ[3,4-b][1,4]ジオキシン)(PEDOT-Me2)が合成されており、エレクトロクロミックデバイスでの使用が有望です。 これらのデバイスは、電荷が印加されると色が変化し、スマートウィンドウ、ディスプレイ、およびミラーに用途があります .

特性

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQAPDOVCIFQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428783 |

Source

|

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859851-02-8 |

Source

|

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

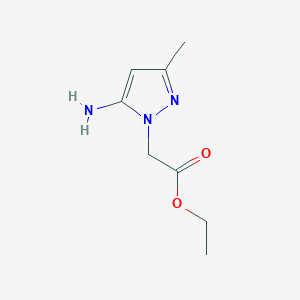

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)